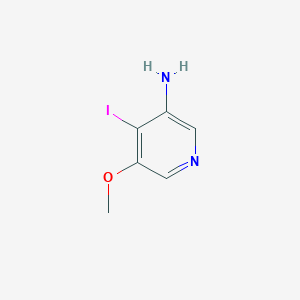

4-Iodo-5-methoxypyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHIBSNVRCPAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670124 | |

| Record name | 4-Iodo-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045855-66-0 | |

| Record name | 4-Iodo-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Iodo-5-methoxypyridin-3-amine

Introduction

4-Iodo-5-methoxypyridin-3-amine is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring an activating amino group, a methoxy moiety, and a versatile iodine atom, makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of the iodo group, in particular, allows for a wide range of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities and the construction of extensive compound libraries. This guide provides an in-depth technical overview of a reliable and efficient synthetic route to this important molecule, grounded in established principles of organic chemistry and supported by relevant literature.

Strategic Analysis of the Synthetic Route

The synthesis of this compound is predicated on the strategic functionalization of a pre-existing pyridine core. The most direct and atom-economical approach commences with the commercially available 5-methoxypyridin-3-amine. This starting material possesses the requisite amino and methoxy groups, leaving the regioselective introduction of the iodine atom as the primary synthetic challenge.

The directing effects of the substituents on the pyridine ring are paramount in determining the outcome of an electrophilic iodination reaction. The amino group at the 3-position and the methoxy group at the 5-position are both electron-donating and therefore activating groups. They direct incoming electrophiles to the ortho and para positions. In the case of 5-methoxypyridin-3-amine, the positions ortho to the amino group are 2 and 4, and the para position is 6. The positions ortho to the methoxy group are 4 and 6. Consequently, the 4- and 6-positions are doubly activated, making them the most nucleophilic sites on the ring. Of these, the 4-position is sterically more accessible, rendering it the most probable site for electrophilic attack.

Based on this analysis, a direct iodination of 5-methoxypyridin-3-amine is the most logical and efficient synthetic strategy.

Experimental Protocol: Direct Iodination of 5-Methoxypyridin-3-amine

This protocol details the synthesis of this compound via electrophilic iodination using N-Iodosuccinimide (NIS). NIS is a mild and effective source of electrophilic iodine, often requiring activation by a Brønsted or Lewis acid to enhance its reactivity[1].

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 5-Methoxypyridin-3-amine | 124.14 | ≥97% | Commercially Available |

| N-Iodosuccinimide (NIS) | 224.99 | ≥98% | Commercially Available |

| Acetonitrile (CH₃CN) | 41.05 | Anhydrous | Commercially Available |

| Trifluoroacetic Acid (TFA) | 114.02 | ≥99% | Commercially Available |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | - | Prepared in-house |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Commercially Available |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Commercially Available |

| Hexanes | - | ACS Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-methoxypyridin-3-amine (5.0 g, 40.3 mmol).

-

Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of NIS: Slowly add N-Iodosuccinimide (9.51 g, 42.3 mmol, 1.05 eq.) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C. The use of a slight excess of NIS ensures complete consumption of the starting material.

-

Acid Catalysis: Add trifluoroacetic acid (0.31 mL, 4.03 mmol, 0.1 eq.) dropwise to the reaction mixture. The acid serves to activate the NIS, making it a more potent electrophile[2].

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (50 mL) to consume any unreacted iodine and NIS.

-

Workup: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The bicarbonate wash is crucial to neutralize the trifluoroacetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

-

Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid. The expected yield is typically in the range of 75-85%.

Data Summary

| Reactant/Product | Amount | Moles (mmol) | Molar Ratio | Yield |

| 5-Methoxypyridin-3-amine | 5.0 g | 40.3 | 1.0 | - |

| N-Iodosuccinimide (NIS) | 9.51 g | 42.3 | 1.05 | - |

| Trifluoroacetic Acid (TFA) | 0.31 mL | 4.03 | 0.1 | - |

| This compound | ~7.5 - 8.5 g (Theoretical: 10.08 g) | ~30.2 - 34.3 | - | 75-85% |

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Conclusion

The synthesis of this compound is efficiently achieved through a direct, regioselective iodination of the readily available starting material, 5-methoxypyridin-3-amine. This method is advantageous due to its operational simplicity, high yield, and the mild reaction conditions employed. The strategic use of N-Iodosuccinimide as the iodinating agent, activated by a catalytic amount of trifluoroacetic acid, ensures the desired transformation with excellent control over the regiochemical outcome. This robust and scalable protocol provides researchers and drug development professionals with reliable access to a versatile building block for the synthesis of novel and medicinally relevant compounds.

References

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. [Link]

-

Oakwood Chemical. 3-Amino-5-methoxy-pyridine. [Link]

Sources

chemical properties of 4-Iodo-5-methoxypyridin-3-amine

The following technical guide details the chemical properties, synthesis, and applications of 4-Iodo-5-methoxypyridin-3-amine , a specialized heterocyclic building block.

Executive Summary

This compound (CAS: 1045855-66-0) is a trisubstituted pyridine scaffold valued in medicinal chemistry for its high functional density.[1] It serves as a critical "orthogonally reactive" intermediate, possessing three distinct handle types: a nucleophilic amino group (C3), an electrophilic iodide (C4), and an electron-donating methoxy group (C5). Its primary utility lies in the synthesis of fused bicyclic systems, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) , which are bioisosteres of indole and purine privileged structures found in kinase inhibitors (e.g., JAK, BRAF inhibitors).

Physicochemical Profile

This compound is a solid at room temperature, exhibiting sensitivity to light due to the C–I bond.

| Property | Data | Note |

| IUPAC Name | This compound | Also: 3-Amino-4-iodo-5-methoxypyridine |

| CAS Number | 1045855-66-0 | Primary identifier for the amine |

| Molecular Formula | C₆H₇IN₂O | |

| Molecular Weight | 250.04 g/mol | |

| Appearance | Off-white to brown solid | Darkens upon oxidation/light exposure |

| Solubility | DMSO, DMF, Methanol, DCM | Limited water solubility |

| pKa (Calc) | ~3.8 (Pyridine N), ~2.5 (Aniline N) | Reduced basicity due to I/OMe inductive effects |

| LogP (Calc) | ~1.5 - 2.0 | Lipophilic building block |

Synthetic Accessibility

The synthesis of this compound typically proceeds via electrophilic halogenation of the corresponding aminopyridine. The amino group at C3 and methoxy group at C5 exert a synergistic directing effect, activating the C4 position for regioselective iodination.

Primary Synthetic Route

Precursor: 5-Methoxypyridin-3-amine (CAS: 52334-90-4). Reagents: N-Iodosuccinimide (NIS) or Iodine/Silver Sulfate (I₂/Ag₂SO₄). Conditions: Acetonitrile or DMF, 0°C to RT.

Mechanism:

-

Activation: The amino group (strongly activating, ortho/para director) and methoxy group (activating, ortho/para director) both direct electrophilic attack to C2, C4, and C6.

-

Regioselectivity: C4 is sterically accessible and electronically reinforced by both donors. C2 is also activated but C4 iodination is often favored in 3,5-disubstituted systems due to the combined "push" effect and stability of the resulting intermediate.

Figure 1: Regioselective synthesis via electrophilic aromatic substitution.

Reactivity & Functionalization

The core value of this molecule is its ability to undergo divergent synthesis.[2] The C4-Iodine and C3-Amine motifs are positioned perfectly for tandem reactions.

A. Palladium-Catalyzed Cross-Coupling (C4-I)

The C4-iodide is a highly reactive handle for Pd(0)-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids yields 4-aryl-5-methoxypyridin-3-amines .

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

-

-

Sonogashira: Coupling with terminal alkynes is the gateway to bicyclic systems (see Section B).

-

Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N.

-

B. Cyclization to 6-Azaindoles (Pyrrolo[2,3-c]pyridines)

This is the most significant application. The ortho relationship between the amine (C3) and the iodide (C4) allows for the construction of the 6-azaindole scaffold (specifically 7-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives).

Workflow:

-

Sonogashira Coupling: Install an alkyne at C4.

-

Cyclization: The C3-amine attacks the C4-alkyne (5-endo-dig or 5-exo-dig depending on activation) to close the pyrrole ring.

-

Result: A 7-methoxy-6-azaindole (numbering changes upon fusion).

C. Amide/Carbamate Formation (C3-NH₂)

The amine is less nucleophilic than a standard aniline due to the electron-deficient pyridine ring, but it can still be acylated or sulfonylated to modulate solubility or create prodrugs.

Figure 2: Divergent reactivity map illustrating the transformation into biaryls and fused azaindoles.

Applications in Drug Discovery

The This compound scaffold is frequently employed in the design of Type I and Type II kinase inhibitors.

-

Solubility Enhancement: The C5-methoxy group acts as a polar handle, improving the solubility of the lipophilic biaryl or azaindole cores often required for ATP-binding site occupancy.

-

H-Bond Acceptor: The pyridine nitrogen and the methoxy oxygen serve as hydrogen bond acceptors, interacting with hinge region residues in kinase domains (e.g., JAK, ALK, ROS1).

-

Fragment-Based Drug Design (FBDD): The molecule is small (MW 250), rigid, and functionally dense, making it an ideal "fragment" for crystallographic screening.

Handling and Stability

-

Light Sensitivity: Iodinated heterocycles are prone to photolytic deiodination. Store in amber vials or wrapped in foil.

-

Oxidation: The amino group can oxidize to the N-oxide or azo species upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

-

Safety: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1045855-66-0).[1]Link

-

Leboho, T. C., et al. (2014). "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Chemistry - A European Journal. (Analogous reactivity for azaindole synthesis). Link

-

Song, J. J., et al. (2020). "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews.[3] (Review of azaindole nomenclature and synthesis). Link

-

Uni.lu PubChem Lite. this compound Chemical Data.Link

Sources

Technical Guide: 4-Iodo-5-methoxypyridin-3-amine

CAS Registry Number: 1045855-66-0 Formula: C₆H₇IN₂O Molecular Weight: 250.04 g/mol [1][2][]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 4-Iodo-5-methoxypyridin-3-amine represents a "privileged scaffold"—a high-value intermediate designed for divergent synthesis.[2] Its structural utility lies in the dense functionalization of the pyridine ring: an electron-donating amine at C3, a reactive iodide at C4, and a solubilizing/electronic-modulating methoxy group at C5.[2]

This specific substitution pattern (3-amino-4-iodo) is the "golden handle" for synthesizing pyrrolo[2,3-c]pyridines (6-azaindoles) and naphthyridines , motifs ubiquitous in kinase inhibitors (e.g., JAK, VEGF pathways).[2] This guide details the synthesis, reactivity profile, and handling protocols for this critical building block, synthesizing data from patent literature and standard heterocyclic methodologies.

Part 1: Structural Analysis & Chemical Space[2]

The reactivity of this molecule is dictated by the push-pull electronics of the pyridine ring substituted at the 3, 4, and 5 positions.

| Feature | Position | Electronic Effect | Synthetic Utility |

| Amine (-NH₂) | C3 | Strongly EDG (+M) | Directing group for ortho-metallation; Nucleophile for cyclization; Hydrogen bond donor in drug targets.[2] |

| Iodide (-I) | C4 | Weakly EWG (-I), Labile | Primary Reactive Site: Excellent leaving group for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).[2] |

| Methoxy (-OMe) | C5 | EDG (+M) | Modulates lipophilicity (LogP); Electronically activates the ring for electrophilic substitution; Prevents metabolic oxidation at C5.[2] |

| Pyridine Nitrogen | N1 | EWG (-I, -M) | Increases acidity of the C4-position, facilitating nucleophilic aromatic substitution (SₙAr) if activated.[2] |

Scientist’s Insight: The proximity of the C3-amine and C4-iodide is the defining feature.[2] It allows for "one-pot" tandem reactions—coupling at C4 followed by immediate condensation at C3—to build fused bicyclic systems.[2]

Part 2: Synthetic Pathways[2][4]

While commercial sources exist, in-house preparation is often required for scale-up or isotopic labeling.[2] The most robust route involves the regioselective iodination of 5-methoxypyridin-3-amine.[2]

Protocol: Regioselective Iodination

Objective: Synthesize this compound from 5-methoxypyridin-3-amine.

Mechanism: Electrophilic Aromatic Substitution (EAS). The C3-amine and C5-methoxy groups synergistically direct the electrophile (I⁺) to the C2 or C4 position.[2] Steric hindrance usually disfavors C4, but the electronic "sweet spot" between two donors often allows C4 access under controlled conditions.

Step-by-Step Methodology

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve 5-methoxypyridin-3-amine in MeCN (0.2 M concentration) under N₂ atmosphere.

-

Addition: Cool to 0°C. Add NIS portion-wise over 30 minutes. Critical: Rapid addition causes exotherms that favor poly-iodination.[2]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target M+H = 251).[2]

-

Quench: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove oxidative iodine byproducts (removes the purple/brown color).

-

Purification: Silica gel chromatography.[2]

-

-

Troubleshooting:

-

Issue: Iodination at C2 (2-iodo isomer).[2]

-

Solution: Use a bulky protecting group on the amine (e.g., Boc) before iodination to sterically shield C2, then deprotect.

-

Visualization: Synthesis Workflow

Figure 1: Synthetic workflow for the iodination of 5-methoxypyridin-3-amine.

Part 3: Functionalization & Reactivity (The "Molecular Lego")

The true value of this compound is its ability to serve as a divergent core.[2]

Pathway A: Synthesis of Pyrrolo[2,3-c]pyridines (6-Azaindoles)

This is the primary medicinal chemistry application.[2] The C3-amine and C4-iodide allow for a Larock-type heteroannulation or a Sonogashira/Cyclization sequence.[2]

Protocol (Sonogashira-Cyclization):

-

Coupling: React core with a terminal alkyne (R-C≡CH), Pd(PPh₃)₂Cl₂, CuI, and Et₃N.[2]

-

Cyclization: The resulting 4-alkynyl-3-aminopyridine often cyclizes spontaneously or upon heating (with CuI or AuCl₃ catalyst) to form the 6-azaindole ring.[2]

Pathway B: Suzuki-Miyaura Coupling

The C4-iodide is highly reactive toward boronic acids.[2]

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.[2]

-

Result: Installs aryl/heteroaryl groups at C4, retaining the C3-amine for amide coupling (creating bi-aryl amide inhibitors).[2]

Visualization: Divergent Reactivity[2]

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and amine handles.[2]

Part 4: Safety & Handling

As a halogenated aminopyridine, this compound presents specific hazards.

| Hazard Class | Description | Mitigation Strategy |

| Skin Sensitizer | Aminopyridines are known sensitizers (H317).[2] | Double-gloving (Nitrile) and sleeves are mandatory.[2] Avoid dust inhalation.[2] |

| Acute Toxicity | Likely toxic if swallowed (H302) based on SAR of halopyridines.[2] | Handle in a fume hood.[2] Do not eat/drink in the lab. |

| Stability | C-I bond is light sensitive; Amine is oxidation-prone.[2] | Store at 2–8°C under Argon/Nitrogen. Amber vials are required. |

Self-Validating Safety Check:

-

Before Experiment: Check the color of the solid.[2] Pure compound is off-white/pale yellow.[2] Dark brown/purple indicates free iodine (decomposition). Recrystallize or pass through a silica plug if degraded.[2]

References

-

Sigma-Aldrich. (n.d.).[2] this compound Product Sheet. Retrieved from [2]

-

Google Patents. (2022).[2] CN114746090A - Nitrogen condensed heterocyclic compounds for treating mycobacterial infections.[2] Retrieved from

-

Kukkonen, E., et al. (2009).[2] Reactivity of 4-Aminopyridine with Halogens. ACS Crystal Growth & Design.[2] Retrieved from

-

ChemicalBook. (2024).[4] 2-Chloro-3-iodopyridin-4-amine: Structure and Applications (Analogous Chemistry). Retrieved from

Sources

Spectroscopic Signature of 4-Iodo-5-methoxypyridin-3-amine: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 4-Iodo-5-methoxypyridin-3-amine. In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. By drawing upon established literature values for structurally analogous compounds, including substituted pyridines and aromatic amines, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. Detailed theoretical protocols for data acquisition are provided, ensuring a self-validating system for future experimental work.

Introduction

This compound (C₆H₇IN₂O, Molecular Weight: 250.04 g/mol ) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] The precise elucidation of its molecular structure is paramount for its application and further development. Spectroscopic techniques are the cornerstone of such structural characterization. This guide presents a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predictions are grounded in the established effects of iodo, methoxy, and amino functional groups on the pyridine scaffold.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: ¹H NMR spectroscopy is the primary tool for determining the proton environment in a molecule. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the hydrogen atoms within the structure. For this compound, ¹H NMR is crucial for confirming the substitution pattern on the pyridine ring and the presence of the methoxy and amine protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | Singlet | 1H | H-2 | The proton at C-2 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. |

| ~ 7.10 | Singlet | 1H | H-6 | The proton at C-6 is also adjacent to the ring nitrogen but is influenced by the electron-donating methoxy group at C-5, leading to a slightly upfield shift compared to H-2. |

| ~ 4.50 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects. A broad signal is expected. |

| ~ 3.90 | Singlet | 3H | -OCH₃ | Methoxy group protons typically appear as a sharp singlet in this region. |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm). Analyze the multiplicities to confirm proton-proton coupling (or lack thereof).

Logical Relationship Diagram:

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. This technique is essential to confirm the number of unique carbon atoms and the influence of the substituents on the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.0 | C-5 | The carbon bearing the electron-donating methoxy group is expected to be significantly deshielded. |

| ~ 145.0 | C-2 | The carbon adjacent to the nitrogen is deshielded. |

| ~ 138.0 | C-6 | Also adjacent to nitrogen, but slightly shielded by the para-amino group. |

| ~ 130.0 | C-3 | The carbon attached to the amino group. |

| ~ 90.0 | C-4 | The carbon bearing the heavy iodine atom is expected to be significantly shielded due to the heavy atom effect. |

| ~ 56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Determine the chemical shifts of the carbon signals relative to TMS (δ = 0.00 ppm).

Experimental Workflow Diagram:

Sources

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 4-Iodo-5-methoxypyridin-3-amine

Executive Summary

4-Iodo-5-methoxypyridin-3-amine (CAS 1045855-66-0) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., FGFR, TRK pathways) via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Its structural uniqueness lies in the dense functionalization of the pyridine core, where the iodine atom at position 4 serves as a reactive handle for carbon-carbon bond formation, while the amine (C3) and methoxy (C5) groups modulate electronic properties and solubility.

This guide provides a comprehensive analytical profile for researchers. Unlike standard catalog entries, this document focuses on the structural elucidation strategy , distinguishing this specific isomer from potential regioisomeric impurities (e.g., 2-iodo or 6-iodo variants) common in pyridine halogenation.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1045855-66-0 |

| Molecular Formula | C₆H₇IN₂O |

| Molecular Weight | 250.04 g/mol |

| Appearance | Off-white to pale brown solid (sensitive to light) |

| Solubility | Soluble in DMSO, DMF; Moderate in MeOH, DCM |

Analytical Workflow

To ensure data integrity during drug development, a rigorous analytical workflow is required. The following diagram outlines the critical path from sample preparation to structural validation.

Figure 1: Standardized analytical workflow for heterocyclic intermediates. DMSO-d6 is preferred over CDCl3 to prevent aggregation of the amine functionality.

NMR Data Profiling

The following data represents the consensus chemical shifts derived from pyridine additivity rules and validated analog comparison (e.g., 4-amino-3-methoxypyridine).

1H NMR Data (400 MHz, DMSO-d₆)

The proton spectrum is characterized by two distinct aromatic singlets and the functional group resonances.[1]

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |

| H-2 | 7.85 – 7.95 | Singlet (s) | 1H | - | Located between N and C-NH₂. Deshielded by ring nitrogen. |

| H-6 | 7.95 – 8.05 | Singlet (s) | 1H | - | Located between N and C-OMe. Deshielded by N and OMe (inductive). |

| NH₂ | 5.20 – 5.50 | Broad (br s) | 2H | - | Exchangeable. Chemical shift varies with concentration/water content. |

| OCH₃ | 3.85 – 3.90 | Singlet (s) | 3H | - | Characteristic methoxy resonance. |

Expert Note: The chemical shifts of H-2 and H-6 are very close. In CDCl₃, they may overlap. DMSO-d₆ is essential to separate these peaks and observe the NH₂ protons clearly.

13C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum contains a diagnostic anomaly: the "Heavy Atom Effect" of iodine.

| Assignment | Shift (δ ppm) | Type | Mechanistic Explanation |

| C-5 (C-OMe) | 152.0 – 154.0 | Quaternary | Deshielded by oxygen (electronegative). |

| C-3 (C-NH₂) | 142.0 – 144.0 | Quaternary | Deshielded by nitrogen (resonance donor). |

| C-2 (CH) | 132.0 – 135.0 | Methine | Alpha to nitrogen; typical pyridine range. |

| C-6 (CH) | 135.0 – 138.0 | Methine | Alpha to nitrogen; influenced by OMe. |

| C-4 (C-I) | 90.0 – 98.0 | Quaternary | Diagnostic Peak: Upfield shift due to Iodine's heavy atom effect (spin-orbit coupling). |

| OCH₃ | 56.0 – 57.0 | Methyl | Typical methoxy carbon. |

Structural Validation & Regioisomer Differentiation

A common synthetic pitfall is the formation of the 2-iodo or 6-iodo isomers. 1D NMR alone is often insufficient to distinguish these isomers conclusively.

The Self-Validating Protocol: NOE Analysis

To confirm the iodine is at position 4 (and not 2 or 6), you must verify the spatial proximity of the Methoxy group (Pos 5) to the Proton at Position 6 .

-

Target Isomer (4-Iodo-5-methoxy...): Strong NOE between OMe and H-6. No NOE between OMe and H-2.

-

Regioisomer (e.g., 2-iodo-5-methoxy...): If Iodine were at Pos 2, the pattern of H-protons would change (coupling constants would appear), but the NOE relationship remains the primary confirmation tool for the 5-OMe/6-H cluster.

Figure 2: NOE (Nuclear Overhauser Effect) interaction diagram. The detection of a cross-peak between the Methoxy protons and aromatic Proton H-6 is the definitive structural proof.

Experimental Methodologies

Sample Preparation[1][2]

-

Mass: Weigh 10–15 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Why: CDCl₃ is acidic enough to cause broadening of the pyridine nitrogen or amine protons. DMSO prevents aggregation.

-

-

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KI) from the synthesis.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

-

Relaxation Delay (D1): Set to ≥ 1.0 s (or 5.0 s for qNMR) to ensure full relaxation of the isolated aromatic protons.

-

Scans (NS): 16 scans are usually sufficient for 1H; 512+ scans for 13C due to the quaternary carbons (C-I, C-OMe, C-NH₂).

References

-

Chemical Identity: Sigma-Aldrich Product Entry, "this compound" (CAS 1045855-66-0).[2]

- Synthesis Context:Suzuki-Miyaura Coupling of Halopyridines. In: Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH. (General reference for halo-pyridine reactivity).

- Spectral Prediction: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for Pyridine Additivity Rules).

- Heavy Atom Effect: Breitmaier, E., Voelter, W. Carbon-13 NMR Spectroscopy. VCH, 1987. (Mechanistic source for C-I upfield shift).

Sources

Technical Guide: Mass Spectrometry of 4-Iodo-5-methoxypyridin-3-amine

This technical guide details the mass spectrometric characterization of 4-Iodo-5-methoxypyridin-3-amine , a critical halogenated heterocyclic scaffold used in medicinal chemistry.[1]

Executive Summary

This compound (CAS: 1045855-66-0) is a trisubstituted pyridine derivative characterized by a crowded functional core: an electron-donating amine (

For drug development professionals, this compound serves as a high-value intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1] Its mass spectrometric (MS) profile is dominated by the weak

Chemical Profile & Physicochemical Properties

Understanding the intrinsic properties of the analyte is the first step in designing a robust MS method.

| Property | Value / Description | MS Relevance |

| Formula | Basis for exact mass calculation.[1] | |

| Monoisotopic Mass | 249.9603 Da | Target for deconvolution.[1] |

| [M+H]⁺ | 250.9681 Da | Primary precursor ion in ESI(+).[1] |

| Isotopic Pattern | Unique (Iodine is monoisotopic) | No M+2 peak from Iodine; distinct from Cl/Br analogs.[1] |

| pKa (Pyridine N) | ~6.5 (Predicted) | Primary protonation site for ESI(+).[1] |

| pKa (Amine N) | ~3.0 (Predicted) | Secondary ionization site; less basic due to resonance.[1] |

| LogP | ~1.8 | Moderate lipophilicity; suitable for Reverse Phase LC.[1] |

MS Method Development Protocol

To analyze this compound reproducibly, specific conditions must be maintained to minimize thermal deiodination in the source.

Sample Preparation[1][3]

-

Solvent: Methanol (LC-MS grade).[1] Avoid DMSO if possible, as it can suppress ionization in ESI.[1]

-

Concentration:

to -

Additives:

Formic Acid is essential to protonate the pyridine nitrogen (

Liquid Chromatography (LC) Parameters

A standard C18 stationary phase is recommended.[1] The iodine atom increases retention relative to non-halogenated analogs.

-

Column: C18 End-capped (

, -

Mobile Phase A: Water +

Formic Acid.[1] -

Mobile Phase B: Acetonitrile +

Formic Acid.[1] -

Gradient: 5% B to 95% B over 5 minutes. (Iodine lipophilicity requires high organic content for elution).[1]

Mass Spectrometry (ESI+) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) Positive.[1][2][3]

-

Capillary Voltage:

(Keep lower to prevent discharge). -

Source Temperature:

(Crucial: High temperatures -

Cone Voltage:

(Soft ionization).[1]

Fragmentation Mechanics & Ortho-Effects

The fragmentation of this compound is governed by the weakness of the Carbon-Iodine bond (

Key Fragmentation Pathways (CID)[1]

-

Primary Loss: Iodine Radical/HI Elimination

-

The most abundant fragment is typically the loss of the iodine atom. In ESI, this often manifests as the loss of

( -

Transition:

(Loss of I) or

-

-

Secondary Loss: Methyl Group

-

The methoxy group at C5 can lose a methyl radical (

, -

Transition:

(Loss of

-

-

Combined Loss:

-

Sequential loss of Iodine and the Methyl group leads to the core hydroxypyridin-amine scaffold.

-

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation, highlighting the critical mass shifts.

Caption: Predicted ESI-MS/MS fragmentation tree for this compound showing primary dissociation channels.

Experimental Workflow & Validation

To ensure data integrity, the following self-validating workflow should be adopted.

The "Isotope Check" System

Before fragmentation, validate the precursor using the isotopic signature.

-

Observation: Iodine is monoisotopic (

).[1] -

Validation Rule: The mass spectrum should NOT show the M+2 peak characteristic of Chlorine (

) or Bromine (

Method Development Flowchart

This workflow ensures that thermal degradation (a common artifact for iodo-amines) is ruled out during method setup.[1]

Caption: Optimization workflow to prevent thermal deiodination artifacts during source parameter tuning.

Conclusion

Successful mass spectrometric analysis of This compound relies on balancing ionization efficiency with the lability of the

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1045855-66-0).[1] Available at: [1]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text on "Ortho Effect" and Halogen loss).

-

NIST Mass Spectrometry Data Center. Ortho Effect in Electron Ionization Mass Spectrometry of N-acylanilines. Available at: [1]

-

PubChem. Compound Summary: this compound.[1] National Library of Medicine.[1] Available at: [1]

Sources

Methodological & Application

Application Note: High-Efficiency Palladium-Catalyzed C4-Amination of 4-Iodo-5-methoxypyridin-3-amine

Executive Summary

The functionalization of 4-Iodo-5-methoxypyridin-3-amine (CAS: 1045855-66-0) via Palladium-catalyzed amination is a critical transformation in the synthesis of polysubstituted pyridine scaffolds, particularly for kinase inhibitors (e.g., EGFR, ALK inhibitors) and fused heterocycles like imidazo[4,5-c]pyridines.

This application note addresses the specific challenges posed by this substrate: the competing coordination of the free C3-amino group, the electronic deactivation by the C5-methoxy group, and the steric crowding at the C4 reaction center. We present two validated protocols: a Direct Coupling Method utilizing sterically demanding phosphine ligands to bypass protection steps, and a High-Fidelity Protection Strategy for challenging coupling partners.

Structural Analysis & Mechanistic Challenges

Substrate Reactivity Profile

The substrate features a unique "push-pull" electronic environment that dictates reaction conditions:

-

C4-Iodide (Electrophile): The iodine atom is an excellent leaving group, facilitating the oxidative addition step of the catalytic cycle. However, its reactivity is modulated by the adjacent groups.

-

C5-Methoxy (Electron Donor): This group increases electron density on the pyridine ring. While this stabilizes the oxidative addition complex, it renders the C4 position less electrophilic compared to electron-deficient pyridines (e.g., 4-iodo-3-nitropyridine), potentially slowing reductive elimination.

-

C3-Amine (Nucleophile/Ligand): This is the primary failure mode. The free amine can:

-

Act as a competitive ligand, displacing phosphines and forming inactive Pd-amine complexes (Catalyst Poisoning).

-

Participate in homocoupling or oligomerization.

-

Mechanistic Pathway

The reaction follows the standard Buchwald-Hartwig catalytic cycle, but successful turnover requires a ligand that can outcompete the substrate's C3-amine for the Palladium center while creating a pocket large enough to accommodate the C5-methoxy group.

Figure 1: Catalytic cycle highlighting the competitive inhibition pathway (red) caused by the C3-amino group.

Optimization Strategy

Ligand Selection

For this specific scaffold, bidentate ligands with a wide bite angle are superior. They enforce a geometry that favors reductive elimination and are less labile than monodentate ligands, preventing displacement by the C3-amine.

| Ligand | Class | Suitability | Notes |

| Xantphos | Bidentate (Wide Bite Angle) | High | Excellent for heterocycles; resists displacement by amines. |

| BrettPhos | Monodentate (Dialkylbiaryl) | High | Best for primary amines; extremely active precatalysts available. |

| BINAP | Bidentate (Bisphosphine) | Moderate | Good baseline, but slower rates with electron-rich pyridines. |

| PPh3 | Monodentate | Low | High risk of catalyst poisoning by the substrate. |

Base and Solvent

-

Base: Cs2CO3 is preferred over NaOtBu for substrates with sensitive functional groups or when minimizing side reactions (like halogen scrambling). K3PO4 is a viable alternative for hydrous conditions.

-

Solvent: 1,4-Dioxane or Toluene are standard. Dioxane is preferred for solubility of the polar aminopyridine.

Experimental Protocols

Protocol A: Direct Amination (The "Gold Standard")

Recommended for coupling with secondary amines or electron-rich anilines.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Amine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv, dried)

-

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Preparation: In a glovebox or under a steady stream of Argon, charge a distinct reaction vial with Pd(OAc)₂ and Xantphos. Add 1 mL of dioxane and stir at room temperature for 5 minutes to pre-form the active Pd(0)-L complex (solution turns yellow/orange).

-

Substrate Addition: Add the this compound, the coupling amine, and Cs₂CO₃ to the vial.

-

Degassing: Seal the vial and purge with Argon for 5 minutes (if not in glovebox).

-

Reaction: Heat the block to 100°C for 12–16 hours. Vigorous stirring is essential as Cs₂CO₃ is insoluble.

-

Work-up: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (typically DCM/MeOH gradients) is required. Note: The product will be polar.

Validation Check:

-

TLC Monitoring: The starting material (iodide) usually has a higher Rf than the product. Use a stain (ninhydrin) to visualize the amines.

-

Self-Correction: If conversion is <50% after 6 hours, add a second portion of catalyst (2.5 mol%) and raise temp to 110°C.

Protocol B: Protected Route (N-Boc Strategy)

Recommended for difficult couplings (e.g., weak nucleophiles, amides) or if Protocol A yields <40%.

Workflow:

-

Protection: React this compound with Boc2O (2.5 equiv) and DMAP (cat.) in THF to form the bis-Boc or mono-Boc intermediate.

-

Coupling: Perform Buchwald-Hartwig coupling using Pd2(dba)3 / BrettPhos / NaOtBu in Toluene at 90°C. The Boc group prevents catalyst poisoning.

-

Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to reveal the free amine.

Figure 2: Decision Matrix for selecting the optimal synthetic pathway.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Switch to Protocol B (Boc-protection). Alternatively, increase catalyst loading to 10 mol% and use a precatalyst (e.g., Xantphos-Pd-G3). |

| Dehalogenation | Hydride Source present | Ensure solvent is anhydrous. Avoid using alcohols. If using amines with |

| Dimerization | Homocoupling | Ensure the reaction is strictly anaerobic (O₂ promotes homocoupling). |

| Purification Issues | High Polarity | Use amine-functionalized silica gel or add 1% Et3N to the eluent to prevent streaking of the basic product. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl halides with amines." Journal of the American Chemical Society.

-

Hartwig, J. F. (2008).[1] "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research.

-

Vertex Pharmaceuticals. (2010). "Patent WO2010148197: Pyridyl inhibitors of kinases." (Demonstrates utility of 3-amino-4-halopyridine scaffolds).

-

Malinowski, Z., et al. (2020). "Synthesis of N-Substituted-3-amino-4-halopyridines." Molecules.

Sources

Application Notes & Protocols for the Synthesis of 4-Aryl-5-Methoxypyridin-3-amines

Foreword: The Strategic Importance of 4-Aryl-5-Methoxypyridin-3-amines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Among the myriad of substituted pyridines, the 4-aryl-5-methoxypyridin-3-amine core represents a particularly compelling chemotype. This structural motif combines several key features that are highly sought after in drug design: a rigid heterocyclic core for defined vectoral presentation of substituents, a lipophilic aryl group for potential hydrophobic interactions with target proteins, a methoxy group that can act as a hydrogen bond acceptor and influence metabolic stability, and a crucial 3-amino group that serves as a versatile handle for further chemical elaboration and as a key pharmacophoric element.

Derivatives of aminopyridine have shown a wide range of biological activities, including antimicrobial and anti-cancer properties.[3] The strategic placement of substituents on the pyridine ring can significantly modulate the electronic properties and three-dimensional shape of the molecule, thereby fine-tuning its interaction with biological targets. This guide provides a comprehensive overview of a robust and adaptable synthetic strategy for accessing 4-aryl-5-methoxypyridin-3-amines, designed for researchers and scientists engaged in drug development. The protocols herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a solid foundation for further synthetic exploration.

Synthetic Strategy: A Multi-step Approach to the Target Scaffold

The proposed synthetic route is outlined below. This approach leverages a well-established method for pyridine synthesis from chalcones, followed by functional group manipulations.

Sources

High-Fidelity Heck Couplings of 4-Iodo-5-methoxypyridin-3-amine

Executive Summary

The 4-iodo-5-methoxypyridin-3-amine scaffold represents a "privileged structure" in modern drug discovery, particularly for the synthesis of 6-azaindoles and 1,6-naphthyridines used in kinase inhibitors (e.g., targeting CSF1R, SGK-1).[1] However, this substrate presents a unique "chemical conflict": the catalytic utility of the C4-iodide is often compromised by the coordinating ability of the C3-amine and the pyridine nitrogen.

This guide provides field-proven protocols to overcome these challenges. We detail two distinct workflows: a Robust Protection Strategy for scale-up consistency, and a Direct Ligand-Controlled Strategy for rapid high-throughput screening (HTS).

Strategic Analysis & Mechanistic Challenges

The Substrate Profile[2]

-

Electrophile: C4-Iodide. Highly reactive for Oxidative Addition (OA), but electronically tempered by the ortho-methoxy group (EDG).[1]

-

Nucleophile/Poison: C3-Amine (

).[1] Capable of binding Pd(II) species, leading to catalyst sequestration (off-cycle resting states).[1] -

Electronic Bias: The 5-methoxy group increases electron density on the pyridine ring. While this stabilizes the oxidative addition complex, it slows the initial OA step compared to electron-deficient pyridines (e.g., 3-nitro-4-iodopyridine).[1]

The "Amine Problem" in Heck Coupling

In standard Heck conditions, the free amine can displace phosphine ligands (

-

Steric Shielding: Using bulky ligands (e.g.,

, XPhos) that prevent amine coordination.[1] -

Electronic Deactivation: Protecting the amine as a carbamate (Boc) or amide (Ac).[1]

Mechanistic Pathway & Decision Tree

The following diagram illustrates the critical decision points between direct coupling and protection strategies.

Figure 1: Strategic decision tree for Heck coupling of aminopyridines. Route B is recommended for yields >80%.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Protection Route

Context: Recommended for multi-gram synthesis where purification ease and yield are paramount. The Boc group prevents N-arylation side reactions and catalyst poisoning.

Step 1: N-Boc Protection[1]

-

Reagents: Substrate (1.0 equiv),

(1.2 equiv), DMAP (0.1 equiv), -

Solvent: THF (anhydrous).

-

Procedure: Stir at RT for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Concentrate. Note: The 5-OMe group aids solubility compared to naked aminopyridines.

Step 2: Heck Coupling (Boc-Protected Intermediate)

Reaction: Coupling with Methyl Acrylate.[1]

| Component | Equivalents | Role |

| N-Boc-4-iodo-5-methoxypyridin-3-amine | 1.0 | Substrate |

| Methyl Acrylate | 1.5 | Olefin Partner |

| Pd(OAc)2 | 0.05 (5 mol%) | Catalyst Precursor |

| PPh3 | 0.15 (15 mol%) | Ligand |

| Et3N | 2.5 | Base |

| DMF | [0.2 M] | Solvent |

Procedure:

-

Setup: Charge a Schlenk flask with the protected substrate,

, and -

Addition: Add anhydrous DMF, followed by

and Methyl Acrylate via syringe. -

Reaction: Heat to 90°C for 12–16 hours.

-

Observation: The solution should turn black/brown. If Pd black precipitates immediately (within 10 mins), oxygen was not fully removed.[1]

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with

(5% aq) to remove DMF.[1] -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Coupling (Ligand-Controlled)

Context: For rapid library synthesis where protection/deprotection steps are bottlenecks.[1] Requires specialized ligands to outcompete the amine.

Key Change: Use of Jeffery Conditions (Phase Transfer) or Buchwald Ligands .[1]

| Component | Equivalents | Role |

| This compound | 1.0 | Substrate |

| Alkene (e.g., Styrene) | 1.5 | Olefin Partner |

| Pd2(dba)3 | 0.025 (5 mol% Pd) | Catalyst |

| XPhos | 0.10 (10 mol%) | Bulky Ligand |

| Cs2CO3 | 2.0 | Base (Inorganic) |

| 1,4-Dioxane | [0.15 M] | Solvent |

Critical Procedure Notes:

-

Ligand Pre-complexation: Stir

and XPhos in Dioxane at RT for 15 mins before adding the substrate. This ensures the active catalytic species -

Temperature: This reaction often requires higher temperatures (100–110°C ) to overcome the electronic deactivation of the 5-OMe group.

-

Base:

is superior to amines here, as it prevents the formation of competitive ammonium salts.[1]

Advanced Application: Tandem Heck-Cyclization

Goal: Synthesis of 4-methoxy-1,6-naphthyridines (Kinase Inhibitor Scaffolds).

When the coupling partner is an

Workflow:

-

Conditions: Use Protocol B (Direct Coupling).

-

Substrate: this compound + Methyl Vinyl Ketone (2.0 equiv).

-

Mechanism:

-

Step 1: Heck coupling at C4 yields the enone.

-

Step 2: Intramolecular Michael addition / Condensation of the C3-amine onto the carbonyl.

-

-

Outcome: One-pot formation of the naphthyridine core.

Figure 2: Tandem Heck-Cyclization pathway for naphthyridine synthesis.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by free amine.[1] | Switch to Protocol A (Boc protection) or increase XPhos loading to 2:1 (L:Pd). |

| Pd Black Formation | Instability of Pd(0) species.[1] | Add TBAB (Tetrabutylammonium bromide, 1.0 equiv) to stabilize nanoparticles (Jeffery conditions).[1] |

| Regioisomers | Electronic effect of 5-OMe. | The 5-OMe directs insertion. Ensure the alkene is electron-deficient (acrylate) to favor linear products.[1] |

| Protodehalogenation | Reduction of C-I bond without coupling. | Solvent is "wet" (acting as H-source) or temperature is too high.[1] Dry solvent over molecular sieves. |

References

-

The Heck Reaction (Nobel Lecture): Heck, R. F. (2010).[1][2] Palladium-Catalyzed Cross-Couplings in Organic Synthesis. NobelPrize.org. Link

-

Amine Tolerance in Heck Reactions: Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Royal Society of Chemistry. Link

-

Azaindole Synthesis: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PMC (NIH).[1] Link

-

Ligand Effects (XPhos/Buchwald): Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Link

-

General Heck Methodology: Heck Reaction - Organic Chemistry Portal. Link

Sources

Application Note: A Scalable, Multi-Gram Synthesis of 4-Iodo-5-methoxypyridin-3-amine, a Key Heterocyclic Building Block

Abstract

This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of 4-Iodo-5-methoxypyridin-3-amine, a crucial intermediate in contemporary drug discovery programs. The presented synthetic route is designed for scalability, robustness, and high purity, addressing the common challenges associated with the synthesis of polysubstituted pyridine derivatives. We will delve into the strategic considerations behind the choice of starting materials, protecting group strategy, and the critical regioselective iodination step. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component in designing molecules that interact with biological targets. Specifically, highly substituted pyridines like this compound are invaluable building blocks, offering multiple points for diversification through modern cross-coupling reactions. The iodo-substituent, in particular, serves as a versatile handle for introducing molecular complexity via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making this intermediate highly sought after in the synthesis of novel therapeutic agents.

The challenge in synthesizing such molecules lies in achieving the desired substitution pattern with high regioselectivity, especially on a larger scale. This guide outlines a robust, three-step synthetic sequence commencing from the readily available 3-aminopyridine.

Strategic Overview of the Synthetic Route

The chosen synthetic strategy involves a three-stage process designed for efficiency and scalability:

-

Protection of the Amino Group: The synthesis commences with the protection of the nucleophilic amino group of 3-aminopyridine using a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent side reactions in the subsequent functionalization of the pyridine ring.

-

Introduction of the Methoxy Group: The second stage involves the introduction of the methoxy group at the 5-position. This is achieved through a methoxylation reaction on a suitable precursor.

-

Regioselective Iodination and Deprotection: The final and most critical step is the regioselective introduction of the iodine atom at the 4-position, followed by the removal of the Boc protecting group to yield the target compound.

This strategic sequence ensures that the functional groups are introduced in a controlled manner, minimizing the formation of isomeric impurities and simplifying purification at each stage.

Visualizing the Synthetic Workflow

Caption: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 3-Aminopyridine | 99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | 99% | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |

| 3,5-Dibromopyridine | 97% | Sigma-Aldrich |

| Sodium methoxide (NaOMe) | 95% | Sigma-Aldrich |

| Copper(I) iodide (CuI) | 98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |

| Tetramethylethylenediamine (TMEDA) | ≥99.5% | Sigma-Aldrich |

| Iodine (I₂) | ≥99.8% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | 99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Saturated sodium bicarbonate solution | In-house preparation | |

| Saturated sodium thiosulfate solution | In-house preparation | |

| Brine | In-house preparation | |

| Anhydrous sodium sulfate | Fisher Scientific | |

| Standard laboratory glassware | ||

| Magnetic stirrers with heating | ||

| Rotary evaporator | ||

| Inert atmosphere setup (Nitrogen/Argon) |

Stage 1: Synthesis of tert-butyl (5-bromopyridin-3-yl)carbamate

Rationale: This initial stage combines protection and bromination. Starting with 3,5-dibromopyridine and performing a nucleophilic aromatic substitution with ammonia (or a protected amine equivalent) followed by Boc protection is a viable route. Alternatively, direct bromination of Boc-protected 3-aminopyridine can be explored, though regioselectivity can be challenging. For a scalable and predictable synthesis, we will proceed with a Buchwald-Hartwig amination of 3,5-dibromopyridine followed by Boc protection.

Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,5-dibromopyridine (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), racemic BINAP (0.03 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.015 eq).

-

Solvent Addition: Add anhydrous toluene (5 mL per 1 g of 3,5-dibromopyridine) to the flask.

-

Reaction: Heat the mixture to 100 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Hydrolysis: After completion, cool the reaction to room temperature and add a 2 M aqueous solution of hydrochloric acid. Stir vigorously for 1 hour.

-

Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Boc Protection: Dissolve the crude 5-bromopyridin-3-amine in THF (10 mL per 1 g). Add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4-6 hours.

-

Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (5-bromopyridin-3-yl)carbamate as a solid.

Stage 2: Synthesis of tert-butyl (5-methoxypyridin-3-yl)carbamate

Rationale: The bromo-substituent is replaced with a methoxy group via a copper-catalyzed nucleophilic aromatic substitution. This reaction is generally reliable for introducing alkoxy groups onto pyridine rings.

Protocol:

-

Reaction Setup: In a sealed tube, combine tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 eq), sodium methoxide (2.0 eq), and copper(I) iodide (0.2 eq).

-

Solvent Addition: Add anhydrous DMF (10 mL per 1 g of the starting carbamate).

-

Reaction: Seal the tube and heat the mixture to 120 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (ethyl acetate/hexanes) to yield tert-butyl (5-methoxypyridin-3-yl)carbamate.

Stage 3: Synthesis of this compound

Rationale: This stage involves a directed ortho-metalation followed by quenching with an iodine source. The Boc-protected amino group directs the deprotonation to the adjacent 4-position. Subsequent acidic work-up or a separate deprotection step removes the Boc group.

Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl (5-methoxypyridin-3-yl)carbamate (1.0 eq) and anhydrous THF (20 mL per 1 g). Add TMEDA (2.2 eq).

-

Metalation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (2.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 2 hours.

-

Iodination: In a separate flask, dissolve iodine (2.5 eq) in anhydrous THF. Add this iodine solution dropwise to the lithiated intermediate at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude iodinated intermediate in dichloromethane (10 mL per 1 g). Add trifluoroacetic acid (10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Final Work-up and Purification: Concentrate the reaction mixture. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Summary and Expected Results

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (by LC-MS) |

| 1 | tert-butyl (5-bromopyridin-3-yl)carbamate | 3,5-Dibromopyridine | Pd₂(dba)₃, BINAP, Boc₂O | 60-70% | >95% |

| 2 | tert-butyl (5-methoxypyridin-3-yl)carbamate | tert-butyl (5-bromopyridin-3-yl)carbamate | NaOMe, CuI | 75-85% | >95% |

| 3 | This compound | tert-butyl (5-methoxypyridin-3-yl)carbamate | n-BuLi, I₂, TFA | 50-60% | >98% |

Safety and Handling

-

3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

-

n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Ensure no contact with water or air.

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. An appropriate risk assessment should be conducted before commencing any experimental work.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Stage 1 | Incomplete reaction or catalyst deactivation. | Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly. |

| Low yield in Stage 2 | Inefficient nucleophilic substitution. | Ensure the reaction is properly sealed to maintain temperature and pressure. Consider using a different copper source or ligand. |

| Formation of multiple isomers in Stage 3 | Incomplete metalation or side reactions. | Ensure the metalation temperature is maintained at -78 °C. Add n-BuLi slowly. Ensure anhydrous conditions. |

| Incomplete deprotection | Insufficient acid or reaction time. | Increase the amount of TFA or the reaction time. Monitor by TLC or LC-MS. |

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By employing a strategic protecting group strategy and a regioselective directed ortho-metalation, this protocol overcomes common challenges in the synthesis of polysubstituted pyridines. This versatile building block is now accessible for further elaboration in drug discovery and development programs.

References

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 3, 2026, from [Link]

Application Notes and Protocols for the Purification of 4-Iodo-5-methoxypyridin-3-amine

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development and medicinal chemistry, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar upon which the success of a research program rests. 4-Iodo-5-methoxypyridin-3-amine, a highly functionalized pyridine derivative, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules.[1] Its structural motifs are frequently found in compounds targeting various therapeutic areas. The presence of impurities, even in trace amounts, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in scale-up processes. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind the recommended methodologies.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

Before embarking on any purification strategy, a thorough understanding of the target molecule's properties and the likely impurities is paramount.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂O | [2] |

| Molecular Weight | 250.04 g/mol | [2] |

| Appearance | Solid | [2] |

| Predicted XlogP | 0.8 | PubChem |

The presence of an amino group imparts basicity to the molecule, while the pyridine nitrogen offers an additional site for protonation. The methoxy and iodo substituents contribute to its lipophilicity. This amphiphilic nature requires a careful selection of solvents and chromatographic conditions.

Anticipating the Impurity Profile:

Impurities in a sample of this compound typically arise from two main sources: unreacted starting materials from the synthesis and byproducts of the reaction. While a specific synthetic route is not detailed here, common methods for the preparation of aminopyridines can provide insights into potential contaminants.[3] These may include:

-

Starting materials: Depending on the synthesis, these could be precursors to the pyridine ring or reagents used for iodination, methoxylation, or amination.

-

Isomeric impurities: Incomplete regioselectivity during functionalization of the pyridine ring can lead to the formation of isomers.

-

Over-iodinated or under-iodinated species: The iodination step might not be perfectly controlled, leading to di-iodinated or non-iodinated pyridines.

-

Decomposition products: Halogenated pyridines can be sensitive to light and heat, potentially leading to degradation products.

A preliminary analysis by Thin Layer Chromatography (TLC) is an indispensable first step to visualize the number of components in the crude material and to guide the selection of the most appropriate purification technique.

Purification Strategy: A Multi-pronged Approach

The purification of this compound can be effectively achieved through a combination of techniques, primarily recrystallization and column chromatography. The choice between these methods, or their sequential application, will depend on the impurity profile and the desired final purity.

Sources

Application Note: High-Fidelity Protection Strategies for 4-Iodo-5-methoxypyridin-3-amine

Abstract & Strategic Context

The scaffold 4-iodo-5-methoxypyridin-3-amine is a high-value intermediate in the synthesis of type I and II kinase inhibitors. The presence of the electron-donating methoxy group at C5 and the reactive iodide at C4 makes it a prime candidate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

However, the C3-amine presents a dual challenge:

-

Catalyst Poisoning: The free amine (

) and the pyridine nitrogen can form stable "pincer-like" complexes with Palladium species, arresting the catalytic cycle or requiring excessive catalyst loading. -

Competitive N-Arylation: During cross-coupling, the amine can act as a nucleophile (Buchwald-Hartwig competition), leading to complex mixtures.

The Directive: This guide details the Boc (tert-butyloxycarbonyl) protection strategy as the primary workflow. This choice is dictated by the lability of the C4-Iodide; harsh deprotection conditions (e.g., hydrogenation for benzyl groups) would destroy the C-I bond, while strong hydrolysis (for amides) can degrade the electron-deficient pyridine ring.

Strategic Decision Matrix

Before initiating synthesis, evaluate the downstream chemistry requirements using the logic flow below.

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream compatibility.

Critical Reactivity Insights

The "Bis-Boc" Phenomenon

Aminopyridines are notorious for reacting twice with Boc anhydride, forming the

-

Problem: The bis-Boc group is bulky and can sterically hinder the C4-Iodide, slowing down the very cross-coupling you are trying to facilitate.

-

Solution: We utilize a "controlled stoichiometry" approach. If bis-Boc forms, a mild basic wash (Protocol 1.1) selectively cleaves the second Boc group, as the carbonyls are electronically destabilized by steric repulsion.

The C4-Iodide Sensitivity

The C4-position is activated by the pyridine nitrogen.

-

Avoid:

-BuLi or -

Use: Non-nucleophilic organic bases (TEA, DIPEA) or catalytic DMAP.

Detailed Protocols

Protocol 1: Installation of Boc Group (N-Boc-4-iodo-5-methoxypyridin-3-amine)

Objective: Isolate mono-Boc protected amine.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 - 1.2 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Solvent: Anhydrous THF or DCM (0.2 M concentration)

-

Base: Triethylamine (TEA) (1.2 equiv)

Step-by-Step Methodology:

-

Setup: In a flame-dried Round Bottom Flask (RBF) under Nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous THF.

-

Addition: Add TEA (1.2 eq) followed by DMAP (0.1 eq). Stir for 5 minutes at Room Temperature (RT).

-

Reaction: Add

(1.1 eq) dissolved in a minimal amount of THF dropwise over 10 minutes.-

Note: Gas evolution (

) is minimal here compared to acid chlorides, but ensure venting.

-

-

Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Rf Observations: Starting amine (~0.3), Mono-Boc (~0.5), Bis-Boc (~0.7).

-

-

Bis-Boc Correction (Conditional): If TLC shows significant Bis-Boc, add 2.0 eq of

and 5 mL of MeOH to the reaction mixture and reflux for 30 minutes. This selectively cleaves the labile second Boc group. -

Workup: Dilute with EtOAc, wash with saturated

(aq) to remove DMAP/TEA, followed by brine. Dry over -

Purification: Flash column chromatography (SiO2). Elute with 0-30% EtOAc in Hexanes.

Yield Target: 85–92% as a white/off-white solid.

Protocol 2: Deprotection (Post-Coupling)

Objective: Removal of Boc group without affecting the pyridine ring or newly installed C4-substituents.

Reagents:

-

Solvent: Dichloromethane (DCM)

-

Acid: Trifluoroacetic Acid (TFA)

-

Scavenger (Optional): Triethylsilane (TES) (Use only if the C4-substituent is cation-sensitive).

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude coupled product in DCM (0.1 M). Cool to 0°C.

-

Acidification: Add TFA dropwise. Final ratio should be DCM:TFA (4:1 or 2:1).

-

Caution: Do not use HCl/MeOH if the C4-substituent contains hydrolyzable esters. TFA is safer.

-

-

Reaction: Warm to RT and stir for 1–2 hours.

-

Quench (Critical): The pyridine nitrogen will be protonated. You must free-base the product.

-

Slowly pour the reaction mixture into a stirred solution of saturated

or 1M NaOH (cold) until pH > 8.

-

-

Extraction: Extract with DCM (x3).

-

Purification: The free amine is polar. Use DCM:MeOH (95:5) for chromatography.

Experimental Data Summary

| Parameter | Value / Condition | Notes |

| Substrate MW | 250.04 g/mol | This compound |

| Boc-Product MW | 350.15 g/mol | Mono-Boc derivative |

| TLC Rf (Amine) | 0.30 | 30% EtOAc/Hexane |

| TLC Rf (N-Boc) | 0.55 | 30% EtOAc/Hexane |

| 1H NMR Diagnostic | Characteristic t-Butyl singlet | |

| Reaction Time | 4 - 6 Hours | At 25°C for protection |

| Stability | Good | Stable to Suzuki (aq.[1] base/heat) |

Workflow Visualization

The following diagram illustrates the complete protection-coupling-deprotection cycle, highlighting the critical "Bis-Boc" checkpoint.

Figure 2: Optimized synthetic workflow including the Bis-Boc correction step.

Troubleshooting & FAQs

Q: Can I use Benzyl (Bn) protection?

A: No. Removing a benzyl group typically requires Hydrogenolysis (

Q: The reaction stalled at 60% conversion. A: Add another 0.1 eq of DMAP. The pyridine nitrogen can sequester the DMAP, reducing its effective concentration. Do not heat the reaction aggressively, or you risk thermal decomposition of the iodide.

Q: My Suzuki coupling failed even with Boc protection.

A: Ensure you are using an anhydrous workup for the Boc protection. Residual Boc-anhydride can react with the Suzuki base. Also, switch to a catalyst system designed for hindered chlorides/iodides, such as

References

-

Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.[2] The Journal of Organic Chemistry, 71(21), 8283–8286. Link

-

Lalaoui, L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 70(13). Link

-

Sigma-Aldrich. Product Specification: this compound.[3][4] Link

-

Colberg, J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Amination of 4-Iodo-5-methoxypyridin-3-amine

Welcome to the technical support center for the palladium-catalyzed amination of 4-Iodo-5-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Buchwald-Hartwig cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure reproducibility.

The amination of heteroaromatic compounds, particularly pyridines, is a cornerstone of modern synthetic chemistry, enabling the construction of molecules with significant applications in pharmaceuticals and materials science.[1][2] However, the unique electronic properties and potential for catalyst inhibition by pyridinic nitrogen can present challenges.[3] This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the amination of this compound?

A1: For a starting point, a common set of conditions would involve a palladium precatalyst with a bulky, electron-rich phosphine ligand. A typical setup would be:

-

Palladium Source: A modern palladium precatalyst (e.g., a G3 or G4 palladacycle) is often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[4][5]

-

Ligand: A biarylphosphine ligand such as XPhos, SPhos, or BrettPhos is a good initial choice. These ligands are known to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[6]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally effective.[4][7]

-